N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorinated benzothiazole is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Substitution: Finally, the sulfonylated benzothiazole is reacted with morpholine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.
Substitution: Substituted benzothiazole derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
- 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
Uniqueness
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the presence of the morpholine ring and sulfonyl group, which confer distinct chemical and biological properties. These structural features differentiate it from other benzothiazole derivatives and contribute to its specific applications and mechanisms of action.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYKBCBKLSTPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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